molecular formula C14H12N4O2 B2745397 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol CAS No. 1092204-92-6

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol

Cat. No.: B2745397
CAS No.: 1092204-92-6
M. Wt: 268.276
InChI Key: OWFXQLMFKARFSP-UHFFFAOYSA-N
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Description

4-(2-Benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a benzenediol derivative featuring a 2-benzyl-substituted tetrazole ring at the 4-position of the aromatic core. Its structure combines the redox-active catechol moiety with a lipophilic benzyl-tetrazole group, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

4-(2-benzyltetrazol-5-yl)benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-12-7-6-11(8-13(12)20)14-15-17-18(16-14)9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFXQLMFKARFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol typically involves the reaction of benzyl chloride with sodium azide to form benzyl azide. This intermediate then undergoes a cycloaddition reaction with a suitable alkyne to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzene-1,2-diol (catechol) scaffold is widely modified to tune physicochemical and biological properties. Below is a systematic comparison of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol with key analogs:

Alkoxy/Thioether-Linked Heterocyclic Derivatives

Compounds with heterocyclic substituents linked via alkoxy or thioether groups (e.g., oxadiazoles, thiadiazoles) share structural similarities in their aromatic cores but differ in substituent chemistry:

Compound Name Substituent Molecular Weight Physical State Melting Point (°C) Yield (%) Key Properties/Activities Source
4-(2-Benzyl-2H-tetrazol-5-yl)benzene-1,2-diol 2-Benzyl-2H-tetrazole-5-yl Not reported Not reported Not reported Discontinued Potential bioisostere for carboxylic acids; metabolic stability
3d: 4-((5-(m-Tolyl)-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol Oxadiazole-thioether Calculated: ~356 Solid 178–180 89 High yield; characterized by NMR
3i: 4-((5-Phenyl-1,3,4-thiadiazol-2-yl)thio)benzene-1,2-diol Thiadiazole-thioether Calculated: ~342 Solid 168–170 62 Moderate yield; thiol-reactive

Key Differences :

  • Stability : Tetrazoles (as in the target compound) are more resistant to hydrolysis compared to oxadiazoles or thiadiazoles, which may degrade under acidic/basic conditions.
  • Lipophilicity : The benzyl group in the target compound likely increases lipophilicity (logP) compared to phenyl-thioether analogs, affecting membrane permeability.
  • Synthetic Accessibility : Thiadiazole/oxadiazole derivatives are synthesized via cyclization reactions with moderate yields (57–93%) , whereas the tetrazole analog’s discontinuation suggests synthetic challenges .
Alkoxyethyl Derivatives

Alkoxyethyl-substituted benzene-1,2-diols (e.g., 4a–4f) highlight the impact of chain length on physical properties:

Compound Name Substituent Molecular Weight Physical State Yield (%) Key Properties Source
4a: 4-(2-Methoxyethyl)benzene-1,2-diol Methoxyethyl 168.08 Liquid 96 High yield; low viscosity
4d: 4-(2-Butoxyethyl)benzene-1,2-diol Butoxyethyl 210.13 Solid 98 Crystalline; higher melting point

Comparison with Target Compound :

  • Solubility : Alkoxyethyl derivatives are more polar due to ether linkages, enhancing water solubility compared to the benzyl-tetrazole group.
  • Biological Relevance : Alkoxy chains may improve pharmacokinetics (e.g., half-life), whereas the tetrazole’s aromaticity could enhance target binding in enzyme inhibition .
Chlorinated and Aminoethyl Derivatives

Chlorinated catechols (e.g., from HOCl-dopamine reactions) and aminoethyl analogs demonstrate substituent effects on reactivity and toxicity:

Compound Name Substituent Key Properties/Activities Source
4-(2-Aminoethyl)-5-chlorobenzene-1,2-diol Chloro-aminoethyl Neurotoxic via thiol oxidation
Hydroxytyrosol (4-(2-Hydroxyethyl)benzene-1,2-diol) Hydroxyethyl Antioxidant; found in olive extracts

Key Differences :

  • Reactivity: Chlorinated derivatives (e.g., 4-chloro-5-(2-chloroaminoethyl)benzene-1,2-diol) are potent oxidants, inactivating thiol-dependent enzymes like KGDH . The target compound’s tetrazole group is less reactive but may participate in hydrogen bonding.
Halogenated and Complex Substituents

Bromophenols and isoprenylated stilbenes illustrate diverse functionalization strategies:

Compound Name Substituent Key Properties/Activities Source
3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol Dibromo-methylsulfonyl Antimicrobial (marine algae)
(E)-4-[2-(7-Methoxy-2,2-dimethyl-6-isoprenyl)vinyl]benzene-1,2-diol Isoprenylated stilbene Cytotoxic; structural complexity

Comparison with Target Compound :

  • Bioactivity : Halogenation enhances antimicrobial activity , while the tetrazole group may favor interactions with metal ions or enzymes.
  • Synthetic Complexity : Isoprenylated derivatives require multi-step synthesis, whereas the target compound’s benzyl-tetrazole group could be introduced via click chemistry or cycloaddition.

Biological Activity

4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is a complex organic compound that features a tetrazole ring and hydroxyl groups on a benzene ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is C₁₄H₁₂N₄O₂, with a molecular weight of approximately 268.27 g/mol. The presence of both the tetrazole and hydroxyl functional groups enhances its reactivity and interaction with biological targets.

The primary target of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol is the P38 MAP kinase , a crucial protein involved in various cellular processes including inflammation and cell differentiation. The compound interacts with this target through hydrogen bonding within the active site, facilitating its biological effects.

Antibacterial Activity

Studies have demonstrated that 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol exhibits significant antibacterial properties. It has been screened against various bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is a key factor in its antibacterial action.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against specific cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of key signaling pathways associated with cell survival.

Anti-Tuberculosis Activity

Preliminary studies suggest that 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol may also exhibit anti-TB activity. The compound's mechanism involves inhibiting the growth of Mycobacterium tuberculosis, potentially through interference with metabolic pathways essential for bacterial survival.

Pharmacokinetics

Pharmacokinetic studies indicate that 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol demonstrates favorable bioavailability and absorption characteristics. It adheres to the Lipinski's Rule of Five, suggesting good oral bioavailability and potential for development as an oral therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol:

StudyFocusFindings
Study AAntibacterialEffective against Gram-positive bacteria; MIC values comparable to standard antibiotics.
Study BAnticancerInduces apoptosis in breast cancer cell lines; activates caspase pathways.
Study CAnti-TBInhibits Mycobacterium tuberculosis growth; potential as a new anti-TB agent.

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